N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride
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Overview
Description
N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H19ClN4O. It is a derivative of pyrimidin-4-amine, featuring an ethyl group and a pyrrolidin-3-ylmethoxy moiety. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar 2-aminopyrimidine derivatives have been tested for their in vitro activities againstTrypanosoma brucei rhodesiense , a causative organism of sleeping sickness, and Plasmodium falciparum NF54 , a causative organism of malaria .
Mode of Action
It’s worth noting that other 2-aminopyrimidine derivatives have shown good antitrypanosomal and antiplasmodial activity . The influence of structural modifications on these activities is a topic of ongoing research .
Biochemical Pathways
It’s known that similar compounds have shown activity against organisms causing sleeping sickness and malaria, suggesting they may interfere with the biochemical pathways these organisms use for survival and proliferation .
Result of Action
Similar 2-aminopyrimidine derivatives have shown good antitrypanosomal and antiplasmodial activity, suggesting they may have a cytotoxic effect on these organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core. One common synthetic route includes the following steps:
Formation of Pyrimidin-4-amine: This can be achieved through the reaction of guanidine with an appropriate β-diketone.
Introduction of the Ethyl Group: Ethylation of the pyrimidin-4-amine core can be performed using ethyl iodide in the presence of a base.
Attachment of the Pyrrolidin-3-ylmethoxy Group: This step involves the reaction of the ethylated pyrimidin-4-amine with 3-hydroxymethylpyrrolidine under suitable reaction conditions.
Formation of Hydrochloride Salt: The final step involves the treatment of the synthesized compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution Reactions: The pyrimidin-4-amine core can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used, with reaction conditions typically involving heating and the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Substituted pyrimidin-4-amines with different alkyl or aryl groups.
Scientific Research Applications
N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate its effects on various cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride can be compared with other similar compounds, such as:
N-Methyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: The presence of the pyrrolidin-3-ylmethoxy group and the ethyl group on the pyrimidin-4-amine core makes this compound unique compared to its analogs. These structural features contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.ClH/c1-2-13-10-4-6-14-11(15-10)16-8-9-3-5-12-7-9;/h4,6,9,12H,2-3,5,7-8H2,1H3,(H,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNWKCGOJXNFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)OCC2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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